![molecular formula C9H13BrMgO2 B14430324 Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- CAS No. 81344-99-2](/img/structure/B14430324.png)
Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- is a chemical compound that features a magnesium atom bonded to a bromine atom and a butynyl group substituted with a tetrahydro-2H-pyran-2-yloxy group. This compound is of interest in organic synthesis and various chemical applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- typically involves the reaction of a suitable bromoalkyne with a magnesium source in the presence of a tetrahydro-2H-pyran-2-yloxy group. One common method involves the use of Grignard reagents, where the bromoalkyne is treated with magnesium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, utilizing automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of the bromoalkyne precursor, the formation of the Grignard reagent, and subsequent reaction with the tetrahydro-2H-pyran-2-yloxy group .
化学反応の分析
Types of Reactions
Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes or alkenes .
科学的研究の応用
Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The magnesium atom facilitates the formation of Grignard reagents, which are highly reactive and can participate in a wide range of chemical transformations. These intermediates can then engage in nucleophilic addition, substitution, and other reactions, leading to the formation of desired products .
類似化合物との比較
Similar Compounds
- Magnesium, bromo[3-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-
- Magnesium, bromo[(tetrahydro-2H-pyran-4-yl)methyl]-
- Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Uniqueness
Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the butynyl group and the tetrahydro-2H-pyran-2-yloxy moiety allows for versatile chemical transformations and applications in various fields .
特性
CAS番号 |
81344-99-2 |
|---|---|
分子式 |
C9H13BrMgO2 |
分子量 |
257.41 g/mol |
IUPAC名 |
magnesium;2-but-3-ynoxyoxane;bromide |
InChI |
InChI=1S/C9H13O2.BrH.Mg/c1-2-3-7-10-9-6-4-5-8-11-9;;/h9H,3-8H2;1H;/q-1;;+2/p-1 |
InChIキー |
PRVBOCHZICLYKY-UHFFFAOYSA-M |
正規SMILES |
[C-]#CCCOC1CCCCO1.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)


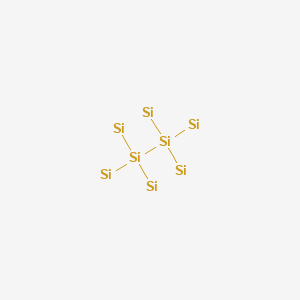
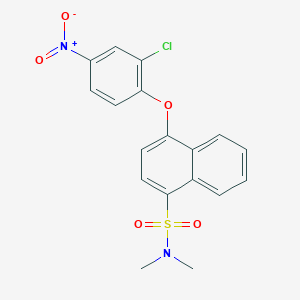
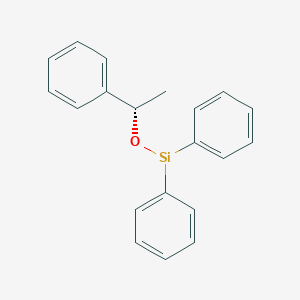
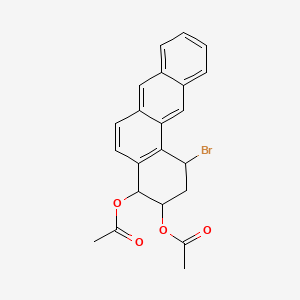
![7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid](/img/structure/B14430296.png)
![N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14430297.png)

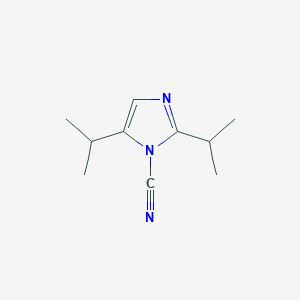
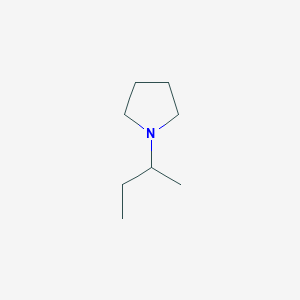
![Phenol, 2-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14430309.png)
![(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane](/img/structure/B14430321.png)
